molecular formula C12H17NO3 B6232881 tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate CAS No. 1822454-84-1

tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate

Cat. No.: B6232881
CAS No.: 1822454-84-1
M. Wt: 223.3
InChI Key:
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Description

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxyphenyl group. This compound is a white to pale yellow solid and is known for its stability and solubility in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(2-hydroxyphenyl)acetic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate involves the reaction of tert-butyl 2-bromo-2-(2-hydroxyphenyl)acetate with ammonia in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl 2-bromo-2-(2-hydroxyphenyl)acetate", "ammonia", "palladium catalyst" ], "Reaction": [ "Add tert-butyl 2-bromo-2-(2-hydroxyphenyl)acetate and palladium catalyst to a reaction vessel", "Add ammonia to the reaction vessel", "Heat the reaction mixture to 80-100°C and stir for several hours", "Cool the reaction mixture and filter off the palladium catalyst", "Concentrate the filtrate under reduced pressure to obtain tert-butyl 2-amino-2-(2-hydroxyphenyl)acetate" ] }

CAS No.

1822454-84-1

Molecular Formula

C12H17NO3

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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